3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with methoxysulfonyl and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the methoxysulfonyl and acetate groups. Key steps may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxysulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The methoxysulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the acetate group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxysulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate involves its interaction with molecular targets through its functional groups. The methoxysulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the acetate group can undergo hydrolysis. These interactions can affect various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate
- 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl propionate
- 3-((Methoxysulfonyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl butyrate
Uniqueness
This compound’s versatility and reactivity make it a valuable subject of study in various fields of chemistry and related sciences.
Properties
Molecular Formula |
C12H21NO5S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
[3-(methoxysulfonylmethyl)-2,2,5,5-tetramethylpyrrol-1-yl] acetate |
InChI |
InChI=1S/C12H21NO5S/c1-9(14)18-13-11(2,3)7-10(12(13,4)5)8-19(15,16)17-6/h7H,8H2,1-6H3 |
InChI Key |
JGHQBRNDSTVIJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(C=C(C1(C)C)CS(=O)(=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.